molecular formula C17H18N4O5S B2831236 5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034227-10-4

5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2831236
CAS No.: 2034227-10-4
M. Wt: 390.41
InChI Key: AMTKHFHXXSWLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]oxazol-2(3H)-one core structure, which is functionalized with a sulfonyl group and a piperidin-1-yl moiety linked to a 6-methylpyridazin-3-yl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzo[d]oxazol-2(3H)-one core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfonyl group: The benzo[d]oxazol-2(3H)-one core is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

    Attachment of the piperidin-1-yl moiety: The sulfonylated benzo[d]oxazol-2(3H)-one is further reacted with a piperidine derivative under nucleophilic substitution conditions.

    Coupling with the 6-methylpyridazin-3-yl group: Finally, the piperidin-1-yl intermediate is coupled with a 6-methylpyridazin-3-yl halide or similar derivative using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonyl and piperidine-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is not well-documented in the literature. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and piperidine moieties. These interactions could modulate biological pathways and produce various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of a benzo[d]oxazol-2(3H)-one core with a sulfonyl group and a piperidin-1-yl moiety linked to a 6-methylpyridazin-3-yl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-11-4-7-16(20-19-11)25-12-3-2-8-21(10-12)27(23,24)13-5-6-15-14(9-13)18-17(22)26-15/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTKHFHXXSWLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.